The primary application of p-BQI in research lies in its role as a toxic metabolite of acetaminophen (paracetamol) []. Acetaminophen is a widely used pain reliever and fever reducer. However, at high doses, it can undergo metabolism in the liver by cytochrome P-450 enzymes to form a small amount of p-BQI [].
p-Benzoquinone imine is an organic compound characterized by a quinone structure with an imine functional group. It is derived from p-benzoquinone and features a nitrogen atom double-bonded to a carbon atom of the benzene ring. This compound is known for its reactivity due to the electrophilic nature of the quinone moiety, which allows it to participate in various
p-Benzoquinone imine exhibits notable biological activities:
The synthesis of p-benzquinone imine can be achieved through various methods:
p-Benzoquinone imine finds applications in several fields:
Studies on p-benzquinone imine interactions reveal its complex behavior in biological systems:
p-Benzoquinone imine shares structural similarities with other compounds but possesses unique characteristics that distinguish it:
p-Benzoquinone imine's unique reactivity profile and biological implications make it a significant compound for further research in both synthetic chemistry and pharmacology.
p-Benzoquinone imine, with the molecular formula C6H5NO, is an organic compound characterized by a six-membered ring structure with alternating double bonds, an imine group (C=N) at one position, and a carbonyl group (C=O) at the para position [1] [2]. The compound represents a hybrid structure between a quinone and an imine, where one of the carbonyl groups of p-benzoquinone has been replaced by an imine functional group [3].
The molecular structure of p-benzoquinone imine features a planar, conjugated system with bond lengths that reflect its resonance character [4]. The C=N bond length typically ranges from 1.28 to 1.30 Å, while the C=O bond length is approximately 1.22 to 1.24 Å [9]. The carbon-carbon bonds within the ring exhibit alternating lengths characteristic of conjugated systems, with the C-C single bonds measuring around 1.45-1.47 Å and the C=C double bonds measuring approximately 1.34-1.36 Å [9].
The bond angles in the six-membered ring are close to the ideal 120° expected for sp² hybridized carbon atoms, with slight deviations due to electronic and steric effects [9]. The angles at the C=N and C=O positions typically range from 120° to 125°, reflecting the electronic influence of these functional groups [9].
p-Benzoquinone imine presents as a yellow to orange solid under standard conditions [4]. This coloration is characteristic of compounds with extended conjugation and is attributed to the presence of both the imine and carbonyl chromophores within the molecule [3] [4].
The compound has a molecular weight of 107.11 g/mol and is identified by the Chemical Abstracts Service (CAS) registry number 3009-34-5 [1] [9]. It is also known by several synonyms including 1,4-benzoquinoneimine, p-quinonimine, and 4-iminocyclohexa-2,5-dien-1-one [1] [2].
p-Benzoquinone imine exhibits solubility primarily in organic solvents, which is consistent with its predominantly nonpolar character despite the presence of polar C=N and C=O groups [4] [9]. The compound is relatively unstable and tends to decompose rather than melt when heated, making its melting point difficult to determine precisely [9]. Similarly, it does not have a well-defined boiling point as it undergoes decomposition before reaching its boiling temperature [9].
The physical properties of p-benzoquinone imine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C6H5NO |
Molecular Weight | 107.11 g/mol |
CAS Registry Number | 3009-34-5 |
IUPAC Name | 4-iminocyclohexa-2,5-dien-1-one |
Appearance | Yellow to orange solid |
Solubility | Soluble in organic solvents |
Melting Point | Unstable, decomposes |
Boiling Point | Not applicable (decomposes) |
The infrared (IR) spectroscopy of p-benzoquinone imine provides valuable information about its functional groups and molecular vibrations [6]. The most characteristic absorption bands in the IR spectrum of this compound correspond to the stretching vibrations of the C=O and C=N bonds [6] [9].
The carbonyl (C=O) stretching vibration typically appears as a strong band in the region of 1660-1680 cm⁻¹, which is characteristic of conjugated ketones [9]. The imine (C=N) stretching vibration is observed in the range of 1600-1630 cm⁻¹, often appearing as a medium to strong band [9]. The C=C stretching vibrations of the conjugated ring system are found in the region of 1580-1600 cm⁻¹ [9].
If the compound exists in a form with an N-H bond (tautomeric form), an N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹ [9]. Additionally, the aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the C-H bending vibrations are observed at 1000-1300 cm⁻¹ (in-plane) and 650-900 cm⁻¹ (out-of-plane) [9].
The IR spectroscopic data for p-benzoquinone imine is summarized in the following table:
Vibration | Wavenumber (cm⁻¹) |
---|---|
C=O stretching | 1660-1680 |
C=N stretching | 1600-1630 |
C=C stretching | 1580-1600 |
N-H stretching (if present) | 3300-3500 |
C-H stretching (aromatic) | 3000-3100 |
C-H bending (in-plane) | 1000-1300 |
C-H bending (out-of-plane) | 650-900 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen environments in p-benzoquinone imine [6] [7]. The ¹H NMR spectrum of this compound shows signals corresponding to the aromatic protons in the range of 6.5-7.5 ppm [9]. If the compound exists in a form with an N-H proton, this would appear as a signal in the range of 8.0-9.0 ppm, often as a broad singlet due to potential exchange processes [9].
The ¹³C NMR spectrum of p-benzoquinone imine exhibits characteristic signals for the carbonyl carbon (C=O) at approximately 180-190 ppm and the imine carbon (C=N) at around 150-160 ppm [6] [9]. The remaining carbon atoms in the conjugated ring system show signals in the range of 120-150 ppm, with the exact chemical shifts depending on their proximity to the C=O and C=N functional groups [9].
The solid-state ¹³C cross-polarization/magic angle spinning (CP/MAS) NMR spectrum of related quinone imine compounds shows broad signals due to the amorphous and disordered character of these materials [6]. The broadening of the signals is indicative of the electronic delocalization within the conjugated system [6].
The NMR spectroscopic data for p-benzoquinone imine is summarized in the following table:
Nucleus | Chemical Shift (ppm) |
---|---|
¹H NMR (aromatic protons) | 6.5-7.5 |
¹H NMR (N-H proton, if present) | 8.0-9.0 |
¹³C NMR (C=O carbon) | 180-190 |
¹³C NMR (C=N carbon) | 150-160 |
¹³C NMR (C=C carbons) | 130-150 |
¹³C NMR (C-H carbons) | 120-140 |
The ultraviolet-visible (UV-Vis) spectroscopy of p-benzoquinone imine reveals absorption bands characteristic of its conjugated π-electron system and the presence of C=O and C=N chromophores [6] [10]. The compound typically exhibits a strong absorption band in the region of 250-280 nm, which is attributed to π→π* transitions within the conjugated system [6] [9].
Additionally, n→π* transitions associated with the carbonyl group (C=O) are observed in the range of 330-350 nm, while similar transitions for the imine group (C=N) appear at slightly longer wavelengths, typically 360-380 nm [6] [9] [10]. These transitions generally show medium absorption intensities compared to the stronger π→π* transitions [9].
The UV-Vis spectroscopic data for p-benzoquinone imine is summarized in the following table:
Transition | Wavelength (nm) | Characteristics |
---|---|---|
π→π* transition | 250-280 | Strong absorption |
n→π* transition (C=O) | 330-350 | Medium absorption |
n→π* transition (C=N) | 360-380 | Medium absorption |
The UV-Vis spectrum of p-benzoquinone imine can be influenced by solvent effects, with polar solvents potentially causing shifts in the absorption maxima due to interactions with the C=O and C=N functional groups [6] [10].
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of p-benzoquinone imine [11] [12]. The molecular ion [M]⁺ appears at m/z 107, corresponding to the molecular weight of the compound (C6H5NO) [9] [12].
Upon electron impact ionization, p-benzoquinone imine undergoes characteristic fragmentation processes [12]. Common fragment ions include [M-CO]⁺ at m/z 79, resulting from the loss of a carbonyl group, and [M-HCN]⁺ at m/z 80, arising from the loss of hydrogen cyanide from the imine portion of the molecule [9] [12]. Further fragmentation can lead to the formation of [M-CO-HCN]⁺ at m/z 52 [9].
The relative intensities of these fragment ions depend on the ionization conditions, with the molecular ion typically showing high intensity under electron impact conditions [12]. The fragmentation pattern of p-benzoquinone imine is consistent with its structural features and provides a characteristic fingerprint for its identification [11] [12].
The mass spectrometric data for p-benzoquinone imine is summarized in the following table:
Fragment | m/z | Relative Intensity |
---|---|---|
Molecular ion [M]⁺ | 107 | High |
Fragment ion [M-CO]⁺ | 79 | Medium |
Fragment ion [M-HCN]⁺ | 80 | Medium |
Fragment ion [M-CO-HCN]⁺ | 52 | Low |
The electronic structure of p-benzoquinone imine is characterized by a conjugated π-electron system that extends throughout the six-membered ring and includes the C=O and C=N functional groups [6] [9]. This conjugation results in delocalization of electrons, which contributes to the stability and reactivity of the compound [6].
Theoretical calculations, such as density functional theory (DFT), suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of p-benzoquinone imine are primarily associated with the π-electron system [6] [9]. The HOMO-LUMO gap is estimated to be approximately 3.5-4.0 eV, which is consistent with the observed electronic transitions in the UV-Vis spectrum [6] [9].
The dipole moment of p-benzoquinone imine is estimated to be in the range of 2.5-3.5 Debye, reflecting the polar nature of the C=O and C=N bonds [9]. The electron distribution within the molecule shows electron-deficient character at the carbonyl and imine carbon atoms, making these sites susceptible to nucleophilic attack [9].
p-Benzoquinone imine can exist in multiple resonance forms, with the dominant structure featuring C=O and C=N double bonds [9]. Alternative resonance structures include zwitterionic forms with charge separation, such as structures with negative charge on the oxygen and positive charge on the nitrogen, or with negative charge on the nitrogen and positive charge on a carbon atom [9]. These resonance structures contribute to the overall electronic character of the compound and influence its reactivity patterns [9].
The electronic structure properties of p-benzoquinone imine are summarized in the following table:
Property | Description |
---|---|
HOMO-LUMO Gap | ~3.5-4.0 eV (theoretical) |
Dipole Moment | ~2.5-3.5 D (theoretical) |
Electron Distribution | Electron-deficient at C=O and C=N carbons |
Resonance Structures | Multiple resonance forms involving C=O and C=N groups |
Electrophilic Sites | C=O carbon and C=N carbon |
p-Benzoquinone imine exhibits amphoteric behavior, capable of acting as both an acid and a base depending on the reaction conditions [8] [9]. This dual character arises from the presence of the imine nitrogen, which can accept a proton (acting as a base), and the potential for the compound to donate a proton if it exists in a tautomeric form with an N-H bond (acting as an acid) [8] [9].
In acidic media, protonation can occur at either the imine nitrogen or the carbonyl oxygen, with the imine nitrogen being the preferred site due to its greater basicity [8] [9]. The estimated pKa for the N-H proton (if present in a tautomeric form) is approximately 9-11, indicating that it is a weak acid [9].
In basic media, p-benzoquinone imine can undergo nucleophilic attack at the electrophilic carbonyl carbon (C=O) or imine carbon (C=N) [8] [9]. These reactions are favored under conditions with pH greater than 7 and in the presence of strong nucleophiles [9].
The hydrolysis of p-benzoquinone imine has been studied kinetically over a pH range of 2-10, showing first-order kinetics throughout this range [8]. The reaction involves the attack of water on both the free imine and its protonated form, with the protonated form being approximately 1.8 × 10³ times more reactive than the free imine [8]. The reaction is catalyzed by phosphate ions, indicating a potential role for general acid-base catalysis in the hydrolysis mechanism [8].
The acid-base behavior of p-benzoquinone imine is summarized in the following table:
Property | Description |
---|---|
Acid-Base Character | Amphoteric (can act as both acid and base) |
Estimated pKa | ~9-11 (N-H proton, if present) |
Basicity | Weak base due to imine nitrogen |
Reactivity in Acidic Media | Protonation at imine nitrogen or carbonyl oxygen |
Reactivity in Basic Media | Nucleophilic attack at C=O or C=N |
The redox cycling behavior of p-benzoquinone imine systems exhibits complex dependencies on pH, substrate concentration, and the presence of reducing agents. The fundamental mechanism involves the reversible interconversion between the quinone imine and its reduced aminophenol form, with the equilibrium position strongly influenced by solution conditions [5].
The kinetics of redox cycling demonstrate first-order behavior over a wide pH range, with the rate-determining step varying according to the protonation state of the quinone imine. At low pH values below 4, the protonated form of p-benzoquinone imine exhibits enhanced reactivity, being approximately 1,800 times more reactive than the free base form [6]. This dramatic pH dependence reflects the influence of protonation on the electrophilic character of the imine nitrogen and the subsequent nucleophilic attack by water molecules.
The hydrolysis of p-benzoquinone monoimine follows predictable kinetics with a rate constant that depends on both the concentration of the free imine and its protonated form. Phosphate ions catalyze the hydrolysis reaction, suggesting a general base catalysis mechanism [6]. In contrast, p-benzoquinone di-imine exhibits different catalytic behavior, with phosphate ions showing no catalytic effect, but significant side reactions involving polymerization occur at intermediate pH values [6].
Redox cycling through aminophenols generates reactive oxygen species through the corresponding quinone imines [7] [8]. This process involves the initial oxidation of aminophenols to quinone imines, followed by reduction back to the aminophenol form with concomitant formation of superoxide radicals and other reactive oxygen species. The sustained nature of this cycling, persisting for at least 24 hours in cellular systems, indicates effective immobilization of the redox-active species within cells [7].
Redox System | pH Dependence | Rate Constants/Kinetics | Stability | Reference |
---|---|---|---|---|
p-phenylenediamine-ferricyanide | High pH (>7): favors quinone imine formation | Rapid equilibrium at all pH | Unstable at high pH due to hydrolysis | [5] |
p-aminophenol-ferricyanide | High pH (>7): favors quinone imine formation | Rapid equilibrium at all pH | Unstable at high pH due to hydrolysis | [5] |
p-benzoquinone imine hydrolysis | First-order kinetics, pH 2-10 | Rate constant depends on protonation state | Protonated form 1.8×10³ times more reactive | [6] |
NAPQI reduction by NADPH-cytochrome P-450 reductase | pH independent | Km = 1.8-4.0 μM, Vmax = 29.4 μmol/min/mg | Steady-state levels below detection limit | [9] |
p-aminophenol oxidation to p-benzoquinone imine | pH dependent hydrolysis follows | Hydrolysis rate constant 0.15 s⁻¹ at pH 2.4 | Undergoes rapid hydrolysis | [10] |
The p-phenylenediamine-ferricyanide and p-aminophenol-ferricyanide redox systems represent well-characterized examples of quinone imine-mediated electron transfer processes. Both systems establish equilibria very rapidly at all pH values, with the position of equilibrium exhibiting marked pH dependence [5].
At high pH values greater than 7, the equilibria strongly favor the formation of quinone imines, with the instability of these systems attributed to the hydrolysis of the imine products [5]. The quinone imines formed under these conditions are susceptible to nucleophilic attack by water molecules, leading to ring opening and formation of various degradation products. This instability represents a significant limitation for practical applications requiring prolonged exposure to alkaline conditions.
At low pH values below 4, the equilibria favor the amine forms, resulting in relatively stable systems [5]. The enhanced stability under acidic conditions reflects the reduced nucleophilicity of water molecules and the decreased tendency for hydrolytic ring opening. However, the reduced formation of quinone imines under these conditions limits the redox activity of the systems.
At intermediate pH values, both amine and imine forms are present in significant concentrations, leading to rapid coupling reactions and the formation of colored products [5]. These coupling reactions involve the nucleophilic attack of amine groups on quinone imine electrophiles, resulting in the formation of complex polymeric structures with extended conjugation.
The p-phenylenediamine-ferricyanide system exhibits additional complexity due to the formation of significant quantities of the p-benzosemiquinone di-imine radical cation [5]. This radical species represents an intermediate oxidation state between the fully reduced diamine and the fully oxidized di-imine, contributing to the overall redox behavior of the system. The formation of this radical cation can be monitored spectroscopically and provides insights into the electron transfer mechanisms operating within the system.
Equilibrium data from these systems enable the calculation of oxidation potentials for the quinone imines and the equilibrium constants for semiquinone formation [5]. These thermodynamic parameters provide fundamental insights into the driving forces for electron transfer processes and the stability of various oxidation states within the quinone imine manifold.
The reductive activation of p-benzoquinone imine systems involves multiple pathways that convert the electrophilic quinone imine back to its reduced aminophenol form. This process is crucial for both detoxification mechanisms and the maintenance of redox homeostasis in biological systems.
N-acetyl-p-benzoquinone imine (NAPQI) undergoes rapid reduction by NADPH-cytochrome P-450 reductase with kinetic parameters indicating high affinity for the enzyme system [9]. The apparent Km values range from 1.8 to 4.0 micromolar, with a maximum velocity of 29.4 micromoles per minute per milligram of enzyme [9]. This efficient reduction maintains steady-state levels of NAPQI below detection limits of 6.7 × 10⁻⁸ molar in microsomal incubations [11].
The reduction of NAPQI by reduced glutathione proceeds through two distinct pathways: direct reduction to acetaminophen (33% yield) and nucleophilic addition to form 3-(glutathion-S-yl)acetaminophen (67% yield) [12]. The latter pathway represents a detoxification mechanism that prevents the accumulation of the toxic quinone imine while simultaneously depleting cellular glutathione reserves.
Alternative reducing agents including ascorbic acid, NADH, and various cellular thiols can effectively reduce p-benzoquinone imine derivatives back to their corresponding aminophenol forms [13]. The efficiency of these reductions depends on the reduction potential of the specific quinone imine and the availability of the reducing agent under physiological conditions.
The transimination mechanism represents a unique aspect of quinone imine chemistry wherein lysine residues can displace ammonia from the quinone imine structure [8]. This process enables the covalent attachment of quinone imine moieties to proteins, particularly histones, which are rich in lysine residues. The resulting lysine-quinone imine conjugates retain their redox activity, enabling sustained generation of reactive oxygen species in close proximity to DNA [8].
The redox cycling of quinone imines through aminophenols can be sustained for extended periods through the combined action of reducing agents and re-oxidation processes [7]. This cycling generates reactive oxygen species including superoxide radicals, hydrogen peroxide, and hydroxyl radicals, which can cause oxidative damage to cellular components. The persistence of this redox cycling depends on the availability of reducing equivalents and the stability of the quinone imine under the specific conditions.
Reductive Process | Reducing Agent | Mechanism | Biological Significance | Reference |
---|---|---|---|---|
NAPQI reduction to acetaminophen | NADPH, NADH, ascorbic acid, GSH | Direct electron transfer | Detoxification pathway | [13] |
p-benzoquinone imine reduction | NADPH-cytochrome P-450 reductase | Two-electron reduction | Maintains low steady-state levels | [9] |
Quinone imine transimination | Lysine residues | Nucleophilic displacement of ammonia | Enables protein targeting | [8] |
Redox cycling through aminophenols | Cellular thiols and amines | Michael addition followed by redox cycling | Sustained ROS generation | [7] |
Cytochrome P-450 mediated reduction | NADPH-cytochrome P-450 reductase | Enzymatic reduction | Prevents accumulation of toxic metabolite | [11] |